Aflatoxin B2

Catalog No.
S609169
CAS No.
7220-81-7
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aflatoxin B2

CAS Number

7220-81-7

Product Name

Aflatoxin B2

IUPAC Name

(3S,7R)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1

InChI Key

WWSYXEZEXMQWHT-WNWIJWBNSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

solubility

In water, 24.9 mg/L at 25 °C (est)

Synonyms

(6aR,9aS)-2,3,6a,8,9,9a-Hexahydro-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione; Dihydroaflatoxin B1; Dihydroaflatoxine B1

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1

The exact mass of the compound Aflatoxin B2 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 24.9 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Aflatoxins - Supplementary Records. It belongs to the ontological category of aflatoxin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Aflatoxin B2 (AFB2) is a highly fluorescent dihydro derivative of Aflatoxin B1, produced primarily by Aspergillus flavus and Aspergillus parasiticus . In analytical and industrial procurement, AFB2 is primarily sourced as a high-purity reference standard for food and feed safety testing, immunoassay validation, and structure-activity relationship (SAR) toxicology[1]. Unlike its more toxic precursor, AFB2 lacks the terminal 8,9-double bond in its furan ring, fundamentally altering its metabolic fate, toxicity profile, and native fluorescence properties [1]. These distinct physicochemical traits make pure AFB2 an indispensable analytical benchmark for calibrating LC-MS/MS and HPLC-FLD systems, as well as a critical control material for evaluating the cross-reactivity of broad-spectrum mycotoxin binders and antibodies .

Research Fit

Certified Reference Material
High-purity analytical standard for multi-aflatoxin quantification methods
Structural Distinction
Saturated 8,9-cyclopentenone ring differentiates B2 from acutely toxic B1
Research Contexts
Supports photophysics, toxicology, and food contamination survey studies

Substituting Aflatoxin B2 with the more common Aflatoxin B1 or crude mycotoxin mixtures introduces severe analytical and biological confounders. In HPLC-FLD workflows, AFB1 and AFG1 suffer from fluorescence quenching in polar solvents, requiring complex pre-column (e.g., trifluoroacetic acid) or post-column (e.g., photochemical or bromination) derivatization to achieve trace-level detection [1]. In contrast, AFB2 exhibits intense native fluorescence, allowing direct detection without derivatization [1]. Furthermore, in immunoassay development, antibodies raised against AFB1 rarely exhibit 100% cross-reactivity to AFB2[2]. Failing to procure pure AFB2 to validate 'Total Aflatoxin' test kits or immunoaffinity columns (IACs) leads to overestimations of assay capability and dangerous false-negative reporting in regulatory food safety compliance[2].

Substitution Risk

Detection

Photoionization quantum yield differs significantly across aflatoxins, altering fluorescence-based assay sensitivity

Toxicity

Acute oral and in vitro cytotoxic potencies vary markedly; B2 cannot represent class-level toxicity profiles

Chromatography

HPLC retention times differ among B1, B2, G1, G2; compound-specific calibration standards are required

Direct Trace-Level Detection via Native Fluorescence

Aflatoxin B2 demonstrates exceptional native fluorescence in polar mobile phases, allowing for highly sensitive direct detection. In standard HPLC-FLD setups without derivatization, AFB2 achieves a Limit of Detection (LOD) of 0.1 µg/kg . In contrast, the baseline comparator Aflatoxin B1 suffers from severe fluorescence quenching under identical conditions, resulting in a 10-fold higher LOD of 1.0 µg/kg unless subjected to complex post-column or pre-column derivatization .

Evidence DimensionNative Fluorescence Limit of Detection (LOD)
Target Compound Data0.1 µg/kg LOD (without derivatization)
Comparator Or BaselineAflatoxin B1 (1.0 µg/kg LOD without derivatization)
Quantified Difference10-fold higher sensitivity (lower LOD) for AFB2
ConditionsHPLC-FLD in polar solvent mixtures without pre- or post-column derivatization

Procuring AFB2 allows analytical laboratories to calibrate and validate fluorescence detectors directly, bypassing the variability and workflow complexity of derivatization steps.

Quantum Yield
Head-to-head
0.29 (B2) vs 0.11 (B1); 2.6-fold higher
Supports fluorescence detection sensitivity optimization
248 nm laser flash photolysis conditions

Quantifying Antibody Cross-Reactivity for Total Aflatoxin Assays

Monoclonal antibodies and immunoaffinity columns (IACs) designed for 'Total Aflatoxin' detection exhibit variable affinity across different aflatoxin analogs. When testing standard broad-spectrum IgA IACs, the recovery rate for Aflatoxin B2 is typically reduced to approximately 82.4%, compared to a 104.9% recovery baseline for Aflatoxin B1 [1]. Similarly, VHH-based ELISAs often show only 54.4% cross-reactivity to AFB2 relative to AFB1 [2].

Evidence DimensionAntibody Cross-Reactivity / IAC Recovery
Target Compound Data54.4% to 82.4% recovery/cross-reactivity
Comparator Or BaselineAflatoxin B1 (100% to 104.9% baseline recovery)
Quantified Difference18% to 45% reduction in binding affinity compared to AFB1
ConditionsImmunoaffinity column (IAC) recovery tests and competitive ELISA formats

Pure AFB2 is strictly required during IVD procurement and assay development to accurately map the binding deficiencies of broad-spectrum mycotoxin antibodies.

Acute Oral Toxicity
Reported
LD50 84.8 mg/kg (B2) vs 0.24–60 mg/kg (B1), 39.2 mg/kg (G1)
Higher LD50 indicates lower acute toxicity in duckling model
Oral administration; review data for handling context

Reduced Hepatotoxicity as a Structural Negative Control

The absence of the 8,9-vinyl ether double bond in Aflatoxin B2 prevents its direct cytochrome P450-mediated conversion into the highly reactive and DNA-intercalating 8,9-exo-epoxide [1]. Consequently, AFB2 exhibits significantly lower acute toxicity, with an oral LD50 in sensitive avian models (ducklings) of approximately 1.70 mg/kg [2]. The comparator, Aflatoxin B1, which possesses the 8,9-double bond, is highly toxic with an oral LD50 of 0.35 to 0.43 mg/kg in the same model [2].

Evidence DimensionAcute Oral Toxicity (LD50)
Target Compound Data~1.70 mg/kg (duckling model)
Comparator Or BaselineAflatoxin B1 (~0.35 - 0.43 mg/kg)
Quantified DifferenceApproximately 4- to 5-fold lower acute toxicity for AFB2
ConditionsIn vivo acute oral toxicity assay (duckling model)

AFB2 is procured as a critical structural control in toxicological screening to isolate and study the specific mutagenic pathways driven by the 8,9-double bond of AFB1.

Cytotoxicity
Reported
LD50 35 µg/mL (B2) vs 10 µg/mL (G2); B1 lower
Supports cytotoxicity endpoint review in human liver cell model
48-hour exposure; endpoint context requires verification
HPLC Method
Method context
Retention time 8.93 min; LOD 150 ng/mL (UV), 0.06 ng/mL (FL)
Distinct elution profile requires compound-specific calibration
C18 column, water-acetonitrile-methanol; UV 365 nm or fluorescence
CRM Purity
Specification review
99.7 ± 0.3% (B2) vs 98.0 ± 2.0% (G1), 97.1 ± 2.9% (G2)
Higher purity and narrower uncertainty improve calibration accuracy
Biopure™ solid standards; ISO 33401:2024 context
Natural Occurrence
Context-dependent
B2: 2.2–3.5 µg/kg (almonds), 7.6–8.4 µg/kg (peanuts); B1 higher
Lower abundance profile supports separate regulatory quantification
Market survey, Tripoli 2009; matrix-specific data

HPLC-FLD System Calibration and Method Validation

Because of its intense native fluorescence, Aflatoxin B2 is the ideal standard for validating the optical sensitivity of high-performance liquid chromatography-fluorescence detection (HPLC-FLD) systems . It allows metrology and quality control labs to verify detector performance down to the 0.1 µg/kg range without introducing the chemical variability associated with photochemical or trifluoroacetic acid derivatization required for AFB1 .

Development of Total Aflatoxin Immunoaffinity Columns (IACs)

In the manufacturing of sample clean-up columns for food safety testing, developers must ensure that their immobilized antibodies capture all regulated mycotoxins. Sourcing pure AFB2 is mandatory to quantify the exact cross-reactivity drop-off (often falling to 82% or lower) compared to AFB1, ensuring that the final IAC product meets stringent AOAC and European Commission recovery standards for total aflatoxin analysis [1].

Structure-Activity Relationship (SAR) Toxicology Studies

For pharmaceutical or toxicological research investigating cytochrome P450 metabolism and DNA-adduct formation, AFB2 serves as the definitive structural negative control [2]. By comparing cellular responses between AFB1 and the 8,9-double-bond-deficient AFB2, researchers can precisely map the mechanisms of epoxide-driven hepatocarcinogenicity and evaluate the efficacy of chemopreventive agents [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Photochemical derivatization optimization
Fluorescence quantum yield context
Photoionization efficiency in post-column protocols
In vitro toxicology extended exposure
Lower cytotoxicity profile in liver cell models
Extended-duration cell viability endpoints
Multi-analyte HPLC method development
Distinct chromatographic retention behavior
Resolution from co-eluting aflatoxins and matrix peaks
Primary mycotoxin calibration standard
High certified purity and narrow uncertainty
Metrological traceability for ISO/IEC 17025 workflows

Physical Description

Solid; Exhibits blue fluorescence; [Merck Index] Colorless to yellow solid; [HSDB] White powder; [MSDSonline]

Color/Form

Crystals
Colorless to pale yellow crystals
Crystals from chloroform and pentane
Yellow crystals with blue fluorescence

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

LogP

log Kow = 1.45 (est)

Decomposition

When heated to decomposition it emits acird smoke and fumes.

Melting Point

287.5 °C

UNII

7SKR7S646P

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300+H310+H330 (33.33%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

With the 4 principal aflatoxins tested, the order of inhibitory effect on RNA polymerase ii was: b1 greater than g1 greater than b1, g2.
Ability of aflatoxin b1, aflatoxin b2, & aflatoxin g1 to inhibit RNA polymerase activity & decr RNA content in rat hepatocyte nuclei was qualitatively similar to the carcinogenic & acute & subacute toxic actions of these compounds.
The interaction of aflatoxin B2 (AFB2) in vivo with rat liver nuclear macromolecules was examined in an attempt to correlate this binding with biological potency. The incorporation of [(3)H]AFB2 residues into rat liver histones and DNA was determined 2, 24 and 48 hr following administration of a single ip dose of 1 mg [(3)H]AFB2/kg bw. At each time point, histone H1 and the total histone fraction contained 5--30-fold more [(3)H]AFB2 moieties than did DNA on a weight basis. Analytical reversed-phase HPLC of the acid hydrolysis products resulting from AFB2 binding to DNA revealed that 85% of the radioactivity co-chromatographed with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1. These studies revealed an apparent correlation between AFB2 derived binding to DNA in vivo in rats and its potency as a toxin and carcinogen in this species.
Aflatoxins produce singlet oxygen upon their exposure to UV (365-nm) light. Singlet oxygen in turn activates them to mutagens and DNA binding species. DNA binding and mutagenesis by aflatoxins were enhanced in D2O as compared to reactions in H2O, and a singlet oxygen scavenger inhibited mutagenesis. DNA photobinding of 3H-aflatoxin B1 increased in the presence of unlabeled aflatoxin B2, and the addition of aflatoxin B2 enhanced mutagenesis by aflatoxin B1 in a synergistic manner. These results are compatible with the notion that singlet oxygen, formed by one aflatoxin molecule, can readily activate another aflatoxin molecule. This may bear an environmental implication in that the weakly carcinogenic aflatoxin B2, which is often produced in nature together with aflatoxin B1, may be important in enhancing the activation of aflatoxin B1 by sunlight.

Vapor Pressure

1.65X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

7220-81-7

Absorption Distribution and Excretion

Administration of (3)H-aflatoxin b2 to male rats gave levels of hepatic DNA & ribosomal (r)RNA aflatoxin adducts that were about 1% of those for rats given (3)H-aflatoxin b1. Levels of hepatic protein aflatoxin adducts were 35-70% as great for aflatoxin b2-treated rats as for aflatoxin b1-treated rats.
A study was conducted to determine aflatoxin levels in the tissues of broiler chickens that had been fed a diet containing 2057 micrograms aflatoxin B1 and 1323 micrograms aflatoxin B2/kg for 35 days. Results showed that aflatoxins were deposited in all tissues. The highest levels of aflatoxins were present in the gizzards, livers and kidneys. There was evidence that the high levels of aflatoxins B1 and B2 in the gizzards might have been caused by contamination by the gizzard contents during the slaughtering process. After feeding the aflatoxin-contaminated diet for 35 days, mean values for the combined aflatoxins were less than 3 micrograms/kg of tissue. Four days after withdrawal of the aflatoxin-contaminated ration, there were no detectable amounts of aflatoxins in any of the tissues. The results indicate that broiler chickens rapidly clear aflatoxins from their tissues once they are transferred to an aflatoxin-free diet.
To evaluate the rate at which the four main aflatoxins (aflatoxins B1, B2, G1 and G2) are able to cross the luminal membrane of the rat small intestine, a study about intestinal absorption kinetics of these mycotoxins has been made. In situ results obtained showed that the absorption of aflatoxins in rat small intestine is a very fast process that follows first-order kinetics, with an absorption rate constant (ka) of 5.84 +/- 0.05 (aflatoxin B1), 4.06 +/- 0.09 (aflatoxin B2), 2.09 +/- 0.03 (aflatoxin G1) and 1.58 +/- 0.04 (aflatoxin G2) h-1, respectively.

Metabolism Metabolites

Yields Alfatoxin m2 in rat. From table/
Metabolism of aflatoxin b2 by postmitochondrial supernatant fractions of duck, rat, mouse & human livers was studied in an in vitro system. Postmitochondrial supernatant from duck equivalent to 0.2 g whole liver metabolized 40-80% of the initial substrate in 30 min, compared to less than 6% for other species. Among several metabolites formed by duck liver, aflatoxin b1 was produced in amt equivalent to 2-8% of the initial substrate, & metabolites having chromatographic properties postulated for aflatoxicols 1 & 2 & aflatoxins m1 & m2 were also formed in small amounts. The greater susceptibility of duck liver to the toxicity of aflatoxin b2 may be attributable to its ability to form aflatoxin b1, which could be activated through further metabolism.
Aflatoxin b2 admin iv to rats was rapidly metabolized to 7 groups of metabolites, 6 of which were excreted in the bile. Aflatoxin b2 was hydroxylated at the 2- & 4-positions. Bile from rats given aflatoxin b2 contained 2 glucuronides.

Wikipedia

Aflatoxin B2

Methods of Manufacturing

... Aflatoxins are produced only in small quantities for research purposes, by fermentation of Aspergillus flavus or Aspergillus parasiticus on solid substrates or media in the laboratory. Aflatoxins are extracted by solvents and purified by chromatography. /Aflatoxins/

General Manufacturing Information

Aflatoxins are produced primarily by the common fungus Aspergillus flavus and the closely related species A. parasiticus. These are well defined species: A. flavus produces only B aflatoxins and sometimes the mycotoxin cyclopiazonic acid (CPA), while A. parasiticus produces both B and G aflatoxins, but not CPA. Aflatoxin M1 is a metabolite of aflatoxin B1 that can occur in milk and milk products from animals consuming feed contaminated with B aflatoxins.
A mutant of Aspergillus flavus having a high and relatively stable aflatoxin B2/B1 ratio was recovered after treatment with nitrosoguanidine
A strain of Aspergillus flavus isolated from ground black pepper produced only aflatoxin B2 on several natural substrates.
The 8,9-dihydro derivative of aflatoxin B1.
Of the four major aflatoxins (B1, G1, B2, G2), B1 is the most potent and most common. Whenever they occur as food contaminants, aflatoxin B1 always is present. The other major aflatoxins have not been reported in the absence of B1. Aflatoxins are densely fluorescent; the B refers to blue, while the G signifies green fluorescence.

Analytic Laboratory Methods

A confirmatory test for aflatoxins B1 & B2 involves treatment of aflatoxins with excess sodium borohydride for 10 min at room temp to yield a fluorescent trihydroxy deriv of each aflatoxin.
A device is described for detecting aflatoxin corn contamination utilizing UV light.
Efficient detection of aflatoxins B1, B2, G1, and G2 has been performed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry using a UV-absorbing ionic liquid matrix to obtain "matrix-free" mass spectra and addition of NaCl to enhance sensitivity via Na+ cationization. Using ionic alpha-cyano-4-hydroxycinnamic acid (Et3N-alpha-CHCA) as the matrix, matrix-free mass spectra in the m/z range of interest are acquired, and the B1, B2, G1, and G2 aflatoxins are readily detected with an LOD as low as 50 fmol. The technique is fast, requires little sample preparation and no derivatization or chromatographic separation, and seems therefore to be suitable for high-throughput aflatoxin screening. It should be easily extended to other micotoxins and provide an attractive technique to control the quality of major crops subjected to huge world commercial trades such as peanuts, corn, and rice as well as to monitor bioterrorism threats by micotoxin poisoning.
A high-performance liquid chromatographic method with on-line post-column photochemical derivatization and fluorimetric detection for the simultaneous separation and quantitative determination of aflatoxin (AF) B(1), B(2), G(1), and G(2) in foodstuffs and feed materials is reported. The chromatographic separation is accomplished by using a C(18) column eluted with an isocratic mobile phase consisting of water, methanol, and acetonitrile. The sample preparation requires a simple extraction of aflatoxins with a mixture of water and methanol, and a purification step by immunoaffinity column clean-up. The total analysis time, including sample preparation and chromatographic separation, does not exceed 40 min with a run time of 10 min. The procedure for the determination of aflatoxins in food samples and cereals for animal consumption has been extensively validated, in agreement with Regulation (EC) No. 882/2004, demonstrating the conformity of the method with provisions of Regulation (EC) No. 401/2006 in terms of sensitivity, linearity, selectivity, and precision.
For more Analytic Laboratory Methods (Complete) data for AFLATOXIN B2 (21 total), please visit the HSDB record page.

Clinical Laboratory Methods

Aflatoxin B2 recoveries from spiked human serum samples following hexane-chloroform extraction, chloroform extraction with pentane cleanup, or acetone-ferric gel-chloroform extraction ranged from 80-95%, 59-82% & 33-67%, respectively. Quantitation was by high pressure liquid chromatography with fluorescence detector.
Human urine and methanol extracted tissues and sputum were examined. Trichothecenes were tested using competitive ELISA techniques. Aflatoxins B1, B2, G1, and G2, and ochratoxin A were tested by using immunoaffinity columns and fluorometry. Test sensitivity and specificity were determined. Levels of detection for the various mycotoxins varied from 0.2 ppb for trichothecenes, 1.0 ppb for aflatoxins, and 2.0 ppb for ochratoxins. Trichothecene levels varied in urine, sputum, and tissue biopsies (lung, liver, brain) from undetectable (<0.2 ppb) to levels up to 18 ppb. Aflatoxin levels from the same types of tissues varied from 1.0 to 5.0 ppb. Ochratoxins isolated in the same type of tissues varied from 2.0 ppb to > 10.0 ppb. Negative control patients had no detectable mycotoxins in their tissues or fluids. These data show that mycotoxins can be detected in body fluids and human tissue from patients exposed to mycotoxin producing molds in the environment, and demonstrate which human tissues or fluids are the most likely to yield positive results.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

AFLATOXINS B1, B2, G1, & G2 IN WATER OR CHLOROFORM SOLUTIONS OR IN SOLID FILMS WERE DECOMPOSED BY UV IRRIDIATION.
Cifford, R., et al., Nature, 209, 312 (1966)
Wogan, et al., Food Cosmet. Toxicol., 12, 681 (1974)
Sinz, M.W., et al., J. Toxicol. Toxin Rev., 10, 87 (1991)
Shantha, T., et al., Nat. Toxins, 7, 175 (1999)

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